2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a phenoxyacetamide derivative featuring a sulfamoyl group linked to a pyrazine ring substituted with a furan-3-yl moiety. The compound’s structure combines a phenoxyacetamide backbone, a sulfonamide bridge, and heterocyclic aromatic systems (pyrazine and furan), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[4-[[3-(furan-3-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c18-16(22)11-26-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-25-10-12/h1-8,10,21H,9,11H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJMTIGHEGKDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Formation of the pyrazine ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of the furan and pyrazine rings: This step often involves the use of coupling reagents and catalysts to form the desired linkage.
Introduction of the sulfamoyl group: This can be done through sulfonation reactions using sulfonyl chlorides or other sulfonating agents.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan and pyrazine rings may interact with enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity or stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Furan Positional Isomerism The compound’s closest analog is 2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide (), which differs in the furan substitution position (2- vs. 3-). Furan-2-yl derivatives are more commonly reported, as seen in anti-exudative triazole-acetamides (), where the orientation of the furan ring influences solubility and receptor binding. The 3-furan isomer’s steric and electronic properties may alter metabolic stability or target affinity, though specific data are lacking .
B. Core Heterocycle Variations
- Benzimidazole Derivatives (): Compounds like 3ae and 3af replace pyrazine with benzimidazole cores. These derivatives exhibit high yields (73–97%) and are structurally optimized for proton pump inhibition due to their sulfinyl and methoxy substituents.
- Triazole Derivatives (): N-(3-fluoro-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide replaces the sulfamoyl group with a sulfanyl-triazole moiety.
Pharmacological Activity Comparisons
A. Anti-inflammatory and NO Inhibition
- Thiazolidine Derivatives (): (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide inhibits NO production (IC50 = 45.6 µM) and iNOS activity (IC50 = 25.2 µM). In contrast, aspirin, a benchmark anti-inflammatory agent, shows weaker NO inhibition (IC50 = 3.0 mM). The target compound’s lack of a thiazolidinedione core may reduce NO modulation efficacy but improve selectivity for other pathways .
- Anti-Exudative Acetamides (): Triazole-acetamides with furan-2-yl groups (e.g., 3.1–3.21) reduce inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Key Data Table
Biological Activity
The compound 2-(4-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide represents a novel class of biologically active molecules, particularly due to the presence of furan and pyrazine moieties. These structural features are known to confer various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a furan ring, a pyrazine ring, and a sulfamoyl group. The IUPAC name reflects its intricate design:
- IUPAC Name: this compound
Molecular Formula
The molecular formula is CHNOS, with a molecular weight of approximately 378.41 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of furan derivatives. For instance, furan-based compounds have demonstrated significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The following table summarizes some key findings regarding the antimicrobial activity of related furan compounds:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan derivative A | E. coli | 64 µg/mL |
| Furan derivative B | S. aureus | 32 µg/mL |
| This compound | TBD | TBD |
Studies indicate that structural modifications in furan derivatives can enhance their antibacterial properties, suggesting that similar modifications in the target compound may yield promising results.
Anticancer Activity
Furan derivatives have also been explored for their anticancer properties. Research indicates that compounds containing furan rings can induce apoptosis in cancer cells and inhibit tumor growth. A review of literature shows various mechanisms of action:
- Inhibition of Cell Proliferation: Furan derivatives can interfere with cell cycle progression.
- Induction of Apoptosis: Certain furan compounds activate apoptotic pathways in cancer cells.
- Targeting Specific Enzymes: Some studies suggest that these compounds inhibit enzymes critical for cancer cell metabolism.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:
- Enzymes: The sulfamoyl group may interact with enzymes involved in metabolic pathways.
- Receptors: Potential binding to specific receptors could modulate cellular signaling pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Effects: A study evaluated the antibacterial effects of various furan derivatives against gram-positive and gram-negative bacteria, demonstrating significant inhibition rates.
- Anticancer Research: Another study focused on the anticancer potential of furan-containing compounds, revealing that certain derivatives could effectively reduce tumor size in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
